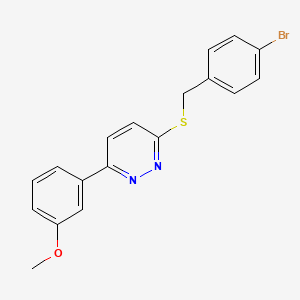
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, an oxadiazole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the difluorocyclohexyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclohexyl ring, which is a six-membered ring with two fluorine atoms attached. It also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the difluorocyclohexyl group could influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compounds Synthesis
Researchers have explored the synthesis of methyl esters and various heterocyclic compounds, highlighting the potential of trifluoromethyl-containing heterocycles. These compounds, including 1,3,4-oxadiazoles, have been evaluated for their influence on neuronal NMDA receptors, suggesting their significance in neuropharmacology and the development of novel therapeutic agents (Sokolov et al., 2018).
Anticonvulsant Activity Exploration
The structure-activity relationship of enaminones and their anticonvulsant properties in animal models have been investigated. Studies have also explored the synthesis of related compounds, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, providing insights into their potential medicinal applications (Jackson et al., 2012).
Anticancer Compounds Development
The design and synthesis of N-substituted benzamides, including 1,3,4-oxadiazoles, have been carried out with the aim of discovering new anticancer agents. These studies have demonstrated the compounds' efficacies against various cancer cell lines, indicating the potential of similar structures in cancer therapy (Ravinaik et al., 2021).
Antidiarrheal Agents Identification
Research into the development of antidiarrheal agents has led to the synthesis of novel compounds featuring the 1,3,4-oxadiazole ring. These studies aim to identify more effective and safer treatments for diarrhea, showcasing the broad applicability of such compounds in medicinal chemistry (Adelstein et al., 1976).
Antipathogenic and Antibacterial Agents Discovery
Synthesis and evaluation of new thiourea derivatives have shown significant antipathogenic activities, particularly against biofilm-forming bacterial strains. This research underscores the potential of 1,3,4-oxadiazole derivatives and related compounds in addressing challenging infectious diseases (Limban et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide” are currently unknown .
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-9-4-7-23-12(9)14(21)18-8-11-19-13(20-22-11)10-2-5-15(16,17)6-3-10/h4,7,10H,2-3,5-6,8H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOADRZVMEAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)


![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)


![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
